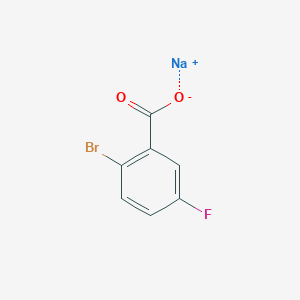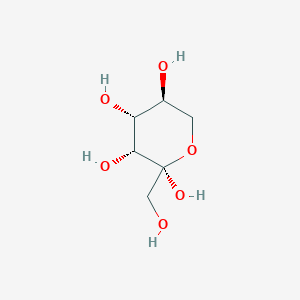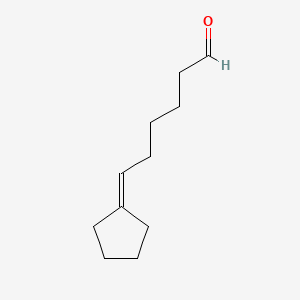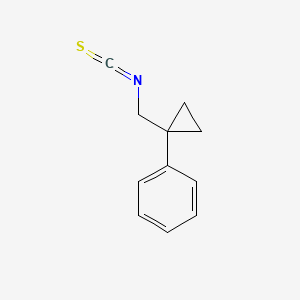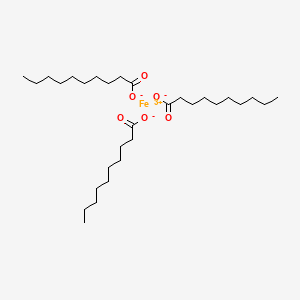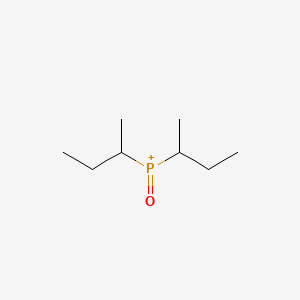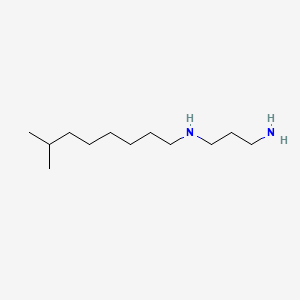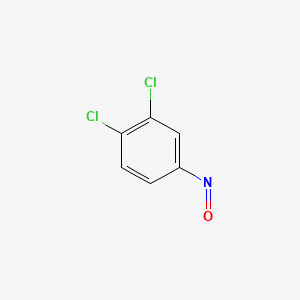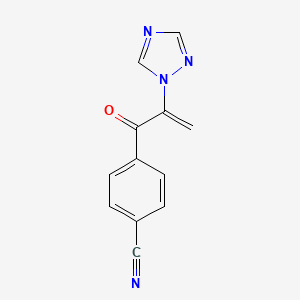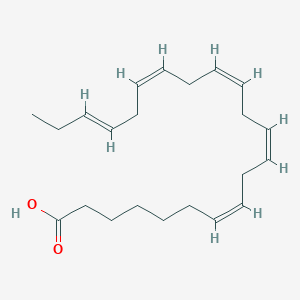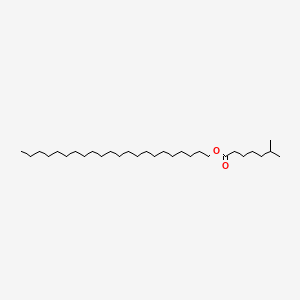
Docosyl isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosyl isooctanoate is an ester compound formed from the reaction between docosanol and isooctanoic acid. It is known for its use in various industrial applications, particularly in the cosmetics and personal care industries due to its emollient properties. The compound has the molecular formula C30H60O2 and a molecular weight of 452.796 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl isooctanoate is synthesized through an esterification reaction between docosanol and isooctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanol and isooctanoic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester compound .
Chemical Reactions Analysis
Types of Reactions: Docosyl isooctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and isooctanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Docosanol and isooctanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Docosyl isooctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its emollient properties in topical formulations for skin conditions.
Industry: Widely used in cosmetics and personal care products as an emollient and thickening agent.
Mechanism of Action
The mechanism of action of docosyl isooctanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. The compound’s long hydrocarbon chain allows it to integrate into the lipid matrix of the skin, enhancing its barrier function .
Comparison with Similar Compounds
Docosyl docosanoate: Another ester compound with similar emollient properties.
Behenyl alcohol: A long-chain fatty alcohol used in similar applications.
Cetyl alcohol: A fatty alcohol with emollient and thickening properties.
Uniqueness: Docosyl isooctanoate is unique due to its specific ester structure, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective in formulations where both moisturizing and barrier-enhancing effects are desired .
Properties
CAS No. |
84896-43-5 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
docosyl 6-methylheptanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3 |
InChI Key |
UOFUPTSGROPXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


